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Compound of Interest

2-bromo-1-(3,4-
Compound Name: _
difluorophenyl)ethanone

cat. No.: B1270823

An In-depth Technical Guide to 2-bromo-1-(3,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(3,4-difluorophenyl)ethanone, also known as 3,4-difluorophenacyl bromide, is a
halogenated ketone that serves as a critical building block in organic synthesis. Its structure,
featuring a reactive a-bromoketone moiety and a difluorinated phenyl ring, makes it a highly
versatile intermediate for the synthesis of complex organic molecules. The presence of fluorine
atoms can significantly influence the pharmacokinetic and physicochemical properties of
derivative compounds, such as metabolic stability, lipophilicity, and binding affinity. This guide
provides a comprehensive overview of the chemical properties, synthesis, reactivity, and
applications of this important synthetic intermediate.

Core Chemical Properties

The fundamental chemical and physical properties of 2-bromo-1-(3,4-
difluorophenyl)ethanone are summarized below. This data is essential for its handling,
application in reactions, and characterization.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1270823?utm_src=pdf-interest
https://www.benchchem.com/product/b1270823?utm_src=pdf-body
https://www.benchchem.com/product/b1270823?utm_src=pdf-body
https://www.benchchem.com/product/b1270823?utm_src=pdf-body
https://www.benchchem.com/product/b1270823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 40706-98-7 [1]
Molecular Formula CsHsBrr20 [1]
Molecular Weight 235.03 g/mol [11[2]
Appearance Liquid [1]
Purity >98% (commonly available) [1]
InChl=1S/C8H5BrF20/c9-4-
InChl 8(12)5-1-2-6(10)7(11)3-5/h1- [1]
3H,4H2
BYIVWTZVICGYFS-
InChlKey [1]
UHFFFAOYSA-N
SMILES O=C(CBr)C1=CC=C(F)C(F)C1
3,4-difluorophenacyl bromide,
Synonyms 2-Bromo-3',4'- [1]

difluoroacetophenone

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of 2-bromo-1-(3,4-
difluorophenyl)ethanone. While specific spectra for this exact compound are available
through specialized databases[3][4], typical spectral features can be predicted based on its
structure and data from analogous compounds.[5][6]

e 1H NMR: The proton spectrum is expected to show a characteristic singlet for the methylene
protons (—CH2Br) in the region of & 4.4-4.6 ppm. The aromatic protons on the difluorophenyl
ring will appear further downfield, typically between & 7.2 and 8.0 ppm, exhibiting complex
splitting patterns due to proton-proton and proton-fluorine couplings.

e 13C NMR: The carbon spectrum will show a signal for the carbonyl carbon (C=0) around &
188-192 ppm. The methylene carbon (—CH:zBr) is expected in the & 30-35 ppm range.
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Aromatic carbons will appear between & 115 and 140 ppm, with their chemical shifts and
splitting influenced by the fluorine substituents (C-F coupling).

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
for the carbonyl (C=0) stretching vibration, typically found in the range of 1690-1710 cm™1.
Other significant peaks include those for C-Br stretching, aromatic C=C stretching, and C-F
stretching.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing one bromine atom, with two major peaks of nearly equal intensity
separated by 2 m/z units (for 7°Br and 81Br isotopes).

Synthesis and Reactivity
Synthesis

The synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone typically involves the a-
bromination of its precursor, 1-(3,4-difluorophenyl)ethanone. Several methods can be
employed for this transformation.

General Synthesis Workflow

Starting Material
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A general workflow for the synthesis of the target compound.

Reactivity

As an a-haloketone, this compound is a potent electrophile and a versatile intermediate.[7] Its
reactivity is centered around the carbon-bromine bond and the adjacent carbonyl group.

e Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the a-
carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols,
alcohols, carbanions). This is the most common reaction pathway for this class of
compounds, leading to the formation of diverse molecular scaffolds.

o Heterocycle Formation: It is a key precursor for the synthesis of various nitrogen- and sulfur-
containing heterocycles, such as imidazoles, thiazoles, and oxazoles, through condensation
reactions with appropriate nucleophilic partners (e.g., amidines, thioamides).

o Favorskii Rearrangement: In the presence of a strong base, it can undergo a Favorskii
rearrangement to yield carboxylic acid derivatives.

Key Reactivity Pathways
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The compound as a hub for synthesizing diverse chemical entities.
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Experimental Protocols

While the exact parameters may vary, a representative protocol for the synthesis of an a-
bromoacetophenone is provided below. This can be adapted for the synthesis of 2-bromo-1-
(3,4-difluorophenyl)ethanone from its corresponding acetophenone.

Example Protocol: Bromination using Copper(ll) Bromide[8]

o Reaction Setup: A mixture of 1-(3,4-difluorophenyl)ethanone (1 equivalent) and copper(ll)
bromide (2.1 equivalents) is prepared in a suitable solvent, such as ethyl acetate (EtOAc), in
a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

e Reaction Execution: The mixture is heated to reflux (approximately 60-80 °C) and stirred
vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or
High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds for
several hours (e.g., 12 hours).

o Workup: Upon completion, the reaction mixture is allowed to cool to room temperature. The
solid copper(l) bromide byproduct is removed by filtration.

 Purification: The filtrate is concentrated under reduced pressure to yield the crude product.
Further purification is achieved by column chromatography on silica gel, using a solvent
system such as ethyl acetate/petroleum ether, to afford the pure 2-bromo-1-(3,4-
difluorophenyl)ethanone.

Applications in Drug Development

The utility of 2-bromo-1-(3,4-difluorophenyl)ethanone in drug discovery stems from its role
as a versatile building block for creating libraries of novel compounds for biological screening.
Brominated ketones are fundamental in the synthesis of numerous Active Pharmaceutical
Ingredients (APIs).[7] For instance, structurally similar intermediates are used in the synthesis
of drugs like the antiplatelet agent Prasugrel and the HIV entry inhibitor Vicriviroc.[9][10]

The difluorophenyl motif is particularly valuable in medicinal chemistry. The fluorine atoms can
enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity
to target proteins through favorable electrostatic interactions, and modulate pKa and
lipophilicity, thereby improving the overall drug-like properties of a molecule.
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Logical flow of using the intermediate in a drug discovery program.

Safety and Handling

2-bromo-1-(3,4-difluorophenyl)ethanone is a hazardous chemical that requires careful

handling in a controlled laboratory environment.
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o Hazard Classification: It is classified as a corrosive material that causes severe skin burns
and eye damage.[11] It is also a lachrymator, meaning it can cause irritation and tearing of
the eyes.

o Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves,
safety goggles or a face shield, and a lab coat, must be worn at all times.

o Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to
avoid inhalation of vapors.

e First Aid:

[e]

Skin Contact: Immediately flush the affected area with copious amounts of water for at
least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

o Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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